molecular formula C22H21FN4O4S B2497120 1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide CAS No. 921832-50-0

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide

Cat. No.: B2497120
CAS No.: 921832-50-0
M. Wt: 456.49
InChI Key: AGTQZPMCHAPCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide (CAS 921832-50-0) is a synthetic small molecule with a molecular formula of C22H21FN4O4S and a molecular weight of 456.5 g/mol . This compound belongs to the class of indoline-5-sulfonamides, which are investigated as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated enzymes CA IX and CA XII . The overexpression of CA IX and CA XII, often regulated by the hypoxia-inducible factor (HIF-1α) in hypoxic tumor environments, promotes tumor acidosis, metastasis, and resistance to conventional chemotherapy . Scaffold-hopping strategies have demonstrated that the 1-acylindoline-5-sulfonamide core, as found in this compound, serves as an effective bioisostere for designing inhibitors that bind to the active site of carbonic anhydrases . The molecule is designed to coordinate with the catalytic zinc ion in the enzyme's active site via its sulfonamide group, a key interaction for inhibitory activity . Research into related indoline-5-sulfonamide analogs has shown promising biological properties, including selective inhibitory activity against CA IX and XII, hypoxic selectivity in cell-based assays, and the ability to reverse chemoresistance to drugs like doxorubicin in multidrug-resistant cancer cell lines . Furthermore, the pyridazinone moiety present in its structure is a recognized pharmacophore in medicinal chemistry and has been explored in the development of inhibitors targeting protein-protein interactions, such as those involving PRMT5 and its substrate adaptor proteins . This product is intended for research purposes to further explore these mechanisms and applications in chemical biology and oncology. It is For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-acetyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4S/c1-15(28)26-12-10-17-14-19(6-8-21(17)26)32(30,31)24-11-13-27-22(29)9-7-20(25-27)16-2-4-18(23)5-3-16/h2-9,14,24H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTQZPMCHAPCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. The compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H21FN4O4S, with a molecular weight of approximately 456.49 g/mol. The compound features an indoline core, a pyridazinone moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Preliminary studies suggest that it may exert anti-inflammatory and analgesic effects, making it a candidate for treating conditions such as arthritis or chronic pain .

Enzyme Inhibition

Research indicates that compounds with similar structures often target enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth under hypoxic conditions. For instance, indoline-5-sulfonamides have shown promising inhibitory activity against tumor-associated CA IX and XII, with selectivity observed under hypoxic conditions .

In Vitro Studies

In vitro assays have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings from key studies:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)12.9Inhibition of CA IX
HepG2 (Liver Cancer)1.30Induction of apoptosis
A431 (Skin Cancer)44% growth inhibitionHypoxia-induced CA expression suppression

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

These results suggest that the compound may be particularly effective against certain cancer types, potentially offering a new avenue for treatment.

Apoptosis Induction

Flow cytometry analysis has confirmed that treatment with this compound promotes apoptosis in HepG2 cells in a dose-dependent manner. The apoptosis rates significantly increased when exposed to varying concentrations of the compound, indicating its potential role in cancer therapy through programmed cell death mechanisms .

Case Studies

Recent studies have explored the therapeutic potential of similar compounds in clinical settings. For example:

  • A study on indoline derivatives highlighted their effectiveness in reversing chemoresistance in K562 cells overexpressing P-glycoprotein, suggesting that these compounds could enhance the efficacy of existing chemotherapy regimens .
  • Another investigation focused on the structural modifications of pyridazinone derivatives, revealing their broad-spectrum antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :
  • Sulfonamide vs. Phosphate Groups : The target compound’s sulfonamide contrasts with the phosphate ester in Example 7 , which may serve as a prodrug to enhance solubility.
  • Fluorinated Aromatics: Both the target compound and Example 7 incorporate 4-fluorophenyl groups, likely to improve binding affinity and metabolic stability compared to non-fluorinated analogs.
  • Synthetic Flexibility: The benzyloxy pyridazine synthesis suggests that the target’s pyridazinone-ethyl chain could be introduced via alkylation, though specific reagents (e.g., 4-fluorophenyl-containing intermediates) would differ.

Functional Group Impact on Physicochemical Properties

Table 2: Substituent Effects on Properties
Substituent Role in Target Compound Comparison with Analogs
4-Fluorophenyl Enhances lipophilicity, π-π stacking Similar to difluorophenyl in ; both improve metabolic stability.
Sulfonamide Hydrogen bonding, solubility Aligns with antimicrobial indoles , but spiro indole-thiazole systems may exhibit higher rigidity.
Pyridazinone Electrophilic center for reactivity Benzyloxy in 5a increases steric bulk vs. 4-F-phenyl in target.
Key Observations :
  • The sulfonamide group’s presence aligns the target with antimicrobial agents (e.g., ), though indoline’s reduced aromaticity compared to indole may alter bioavailability.
  • Fluorine substitution is a recurring motif in medicinal chemistry; its absence in benzyloxy pyridazine (5a) may reduce metabolic stability relative to the target.

Q & A

Q. Optimization strategies :

  • Temperature control : Exothermic steps (e.g., acetylations) require gradual addition and cooling (0–5°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in coupling steps, while dichloromethane is used for acid-sensitive reactions .
  • Reaction monitoring : TLC (Rf tracking) and HPLC (purity >95%) ensure intermediate quality before proceeding .

Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms structural integrity (e.g., acetyl peak at ~2.1 ppm, sulfonamide protons at ~7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
  • HPLC-PDA : Quantifies purity (>98%) and detects UV-active impurities (λ = 254 nm) .

Advanced: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Q. Methodology :

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the acetyl group at acidic pH) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature. Accelerated stability studies (40–60°C) over 1–4 weeks predict shelf-life .
  • Light sensitivity : Expose to UV/visible light and track photodegradation products via LC-MS .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting pyridazinone and sulfonamide moieties?

Q. Approaches :

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups on the 4-fluorophenyl ring to evaluate steric/electronic effects .
  • Bioisosteric replacement : Replace the acetyl group with trifluoroacetyl or propionyl to assess metabolic stability .
  • Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (IC50 comparisons) .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Q. Resolution steps :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HeLa), serum concentrations, and incubation times .
  • Purity verification : Re-test batches with HPLC and ICP-MS to rule out metal catalyst contamination (e.g., Pd residues from coupling reactions) .
  • Pharmacokinetic profiling : Compare bioavailability (e.g., plasma half-life) to clarify discrepancies between in vitro and in vivo results .

Advanced: What computational approaches predict the compound’s biological targets and binding modes?

Q. Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries. Prioritize targets with Glide scores < -7.0 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore modeling : Align with known pyridazinone inhibitors (e.g., COX-2) to identify critical hydrogen-bonding features .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Experimental validation :

  • Target engagement assays : Use SPR (surface plasmon resonance) to measure binding kinetics (KD < 1 µM) or cellular thermal shift assays (CETSA) .
  • CRISPR knockouts : Silence predicted targets (e.g., EGFR) and assess loss of compound activity .
  • Transcriptomics : RNA-seq post-treatment identifies differentially expressed pathways (e.g., apoptosis or proliferation markers) .

Advanced: What are best practices for resolving low yields in the final coupling step?

Q. Troubleshooting :

  • Catalyst screening : Test Pd(PPh3)4 vs. XPhos Pd G3 for Buchwald-Hartwig couplings; optimize equivalents (1–5 mol%) .
  • Protecting groups : Temporarily protect the sulfonamide nitrogen with Boc to prevent side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 15–20% .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Q. Methods :

  • Solubility screening : Use shake-flask method in PBS, DMSO, and simulated gastric fluid .
  • Formulation strategies : Nanoemulsions (e.g., Tween-80/PEG) or cyclodextrin complexes improve aqueous solubility .

Advanced: How can metabolite identification studies inform toxicity profiling?

Q. Workflow :

  • In vitro incubation : Use liver microsomes (human/rat) and LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Reactive metabolite screening : Trapping assays with glutathione or cyanide identify electrophilic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.